molecular formula C16H18N4O4 B12174072 N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide

N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide

Cat. No.: B12174072
M. Wt: 330.34 g/mol
InChI Key: CKHAKUSBLYGTAC-UHFFFAOYSA-N
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Description

N-{3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide is a pyrazine-based carboxamide derivative featuring a 2,4-dimethoxyphenyl group linked via a 3-oxopropylamino chain. This compound is structurally characterized by:

  • Pyrazine-2-carboxamide core: A nitrogen-rich heterocycle known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity .
  • 2,4-Dimethoxyphenyl substituent: Electron-donating methoxy groups enhance solubility and influence binding interactions with biological targets .
  • 3-Oxopropyl linker: A flexible aliphatic chain that may modulate pharmacokinetic properties compared to rigid aromatic linkers .

Properties

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

N-[3-(2,4-dimethoxyanilino)-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C16H18N4O4/c1-23-11-3-4-12(14(9-11)24-2)20-15(21)5-6-19-16(22)13-10-17-7-8-18-13/h3-4,7-10H,5-6H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

CKHAKUSBLYGTAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCNC(=O)C2=NC=CN=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,4-dimethoxyaniline with an appropriate acylating agent to form the intermediate 3-[(2,4-dimethoxyphenyl)amino]-3-oxopropanoic acid.

    Cyclization: The intermediate is then subjected to cyclization with pyrazine-2-carboxylic acid under suitable conditions to form the final product.

The reaction conditions often include the use of solvents such as ethanol or dichloromethane, and catalysts like glacial acetic acid to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have indicated that N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide exhibits promising anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that the compound effectively reduced cell viability in breast cancer cells through apoptosis induction .

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro assays have revealed that it can downregulate pro-inflammatory cytokines, suggesting potential therapeutic uses in inflammatory diseases .

Pharmacological Applications

1. Drug Design and Development
this compound serves as a lead compound in drug design due to its unique structure and biological activity. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity .

2. Mechanism of Action
Research indicates that the compound may interact with specific molecular targets involved in cell signaling pathways related to cancer progression and inflammation. Understanding these interactions is crucial for developing targeted therapies .

Material Science Applications

1. Synthesis of Functional Materials
The synthesis of this compound has implications in material science, particularly in creating functional materials for drug delivery systems. Its ability to form stable complexes with metal ions can be utilized to develop novel nanomaterials .

Case Study 1: Anticancer Research
A recent publication detailed the effects of this compound on breast cancer cell lines. The study found a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent against breast cancer .

Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory diseases, the compound was shown to inhibit the expression of TNF-alpha and IL-6 in macrophages treated with lipopolysaccharide (LPS), highlighting its potential use in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name Core Structure Substituents/Linker Key Physicochemical Properties Reference
Target Compound Pyrazine-2-carboxamide 2,4-Dimethoxyphenyl, 3-oxopropyl High solubility (due to methoxy), logP ~1.2 (estimated)
3-Amino-N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide Pyrazine-2-carboxamide 2,4-Dimethoxybenzyl mp 115–117°C; log k = 0.188; IR: 1657 cm⁻¹ (C=O)
N-(3-Chloro-4-((3-(trifluoromethyl)benzyl)oxy)phenyl)pyrazine-2-carboxamide Pyrazine-2-carboxamide 3-Trifluoromethylbenzyl, chloro IC₅₀ = 3.9 nM (MAO-B inhibition); lipophilic (logP ~3.5)
N-(4′-Chloro-2-methylbiphenyl-4-yl)pyrazine-2-carboxamide Pyrazine-2-carboxamide Biphenyl, chloro, methyl White solid; 1H-NMR (CDCl₃): δ 9.67 (s, NH)

Key Observations :

  • Methoxy vs.
  • Linker Flexibility : The 3-oxopropyl linker in the target compound introduces conformational flexibility, unlike the rigid benzyl or biphenyl linkers in analogs .

Structure-Activity Relationship (SAR) Insights :

Pyrazine Core : Essential for hydrogen bonding with enzymatic targets (e.g., MAO-B or kinase ATP pockets) .

Aryl Substituents : Electron-withdrawing groups (halogens) enhance potency in hydrophobic pockets, while methoxy groups improve solubility .

Linker Length : Flexible linkers (e.g., 3-oxopropyl) may reduce steric hindrance, enabling optimal positioning in active sites .

Biological Activity

N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide, a compound with the molecular formula C16H18N4O4 and a molecular weight of 330.34 g/mol, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazine core substituted with a carboxamide group and a 2,4-dimethoxyphenyl moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazine compounds exhibit promising anticancer properties. For example, a related compound was identified as a pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor, demonstrating potent antitumor activity in various cancer cell lines with FGFR abnormalities . The mechanism involves blocking FGFR activation and downstream signaling pathways at submicromolar concentrations, suggesting that this compound may share similar anticancer mechanisms.

3. Enzyme Inhibition

Research indicates that certain pyrazine derivatives act as inhibitors of key enzymes involved in disease pathways. For instance, some compounds have shown effectiveness in inhibiting enzymes related to cancer progression and inflammation . The specific enzyme interactions for this compound require further investigation but are promising based on related compounds.

Case Studies and Research Findings

StudyFindings
Study on FGFR inhibitorsIdentified related pyrazine derivatives as effective in blocking FGFR signaling in cancer cells .
Review of pyrazole compoundsDocumented antimicrobial and anticancer activities across various studies .
Enzyme inhibition researchHighlighted potential for pyrazine derivatives to inhibit disease-related enzymes .

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